molecular formula C14H29IO3 B14207640 Acetic acid;1-iodododecan-2-ol CAS No. 729579-47-9

Acetic acid;1-iodododecan-2-ol

Cat. No.: B14207640
CAS No.: 729579-47-9
M. Wt: 372.28 g/mol
InChI Key: VNOCZUZFWCVTOI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;1-iodododecan-2-ol typically involves the iodination of dodecanol followed by esterification with acetic acid. The iodination process can be carried out using iodine and a suitable oxidizing agent, such as hydrogen peroxide, under controlled conditions. The resulting 1-iodododecan-2-ol can then be reacted with acetic acid in the presence of a catalyst, such as sulfuric acid, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination and esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;1-iodododecan-2-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group in 1-iodododecan-2-ol can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The iodine atom can be reduced to form dodecanol.

    Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can facilitate substitution reactions.

Major Products

    Oxidation: Produces dodecanoic acid or dodecanal.

    Reduction: Produces dodecanol.

    Substitution: Produces various substituted dodecanols depending on the nucleophile used.

Scientific Research Applications

Acetic acid;1-iodododecan-2-ol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Studied for its potential antimicrobial properties and effects on biological systems.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid;1-iodododecan-2-ol involves its interaction with molecular targets through its functional groups. The iodine atom can participate in halogen bonding, while the hydroxyl group can form hydrogen bonds. These interactions can affect the compound’s reactivity and its ability to interact with biological molecules, such as enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    1-iodododecan-2-ol: Shares the same alcohol backbone but lacks the acetic acid moiety.

    Dodecanoic acid: A similar long-chain carboxylic acid without the iodine atom.

    Dodecanol: A long-chain alcohol without the iodine atom.

Uniqueness

Acetic acid;1-iodododecan-2-ol is unique due to the presence of both an iodine atom and an acetic acid moiety. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations, making it valuable for various applications in research and industry.

Properties

CAS No.

729579-47-9

Molecular Formula

C14H29IO3

Molecular Weight

372.28 g/mol

IUPAC Name

acetic acid;1-iodododecan-2-ol

InChI

InChI=1S/C12H25IO.C2H4O2/c1-2-3-4-5-6-7-8-9-10-12(14)11-13;1-2(3)4/h12,14H,2-11H2,1H3;1H3,(H,3,4)

InChI Key

VNOCZUZFWCVTOI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(CI)O.CC(=O)O

Origin of Product

United States

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